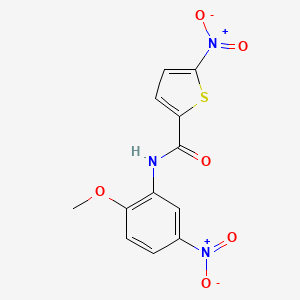
N-(2-methoxy-5-nitrophenyl)-5-nitrothiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxy-5-nitrophenyl)-5-nitrothiophene-2-carboxamide is a useful research compound. Its molecular formula is C12H9N3O6S and its molecular weight is 323.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Radiosensitizers and Cytotoxins
N-(2-methoxy-5-nitrophenyl)-5-nitrothiophene-2-carboxamide and its derivatives have been explored in the context of radiosensitization and bioreductive cytotoxicity. A study by Threadgill et al. (1991) synthesized a series of nitrothiophene-5-carboxamides, evaluating their potential as radiosensitizers and selective cytotoxins. Compounds with tertiary amine bases or oxiranes exhibited potent radiosensitizing properties (Threadgill et al., 1991).
Synthesis and Characterization
The synthesis and structural characterization of compounds related to this compound are vital for understanding their properties and potential applications. Bhaskar et al. (2019) reported on the synthesis of a similar compound, providing insights into the structural features through various spectroscopic techniques (Bhaskar et al., 2019).
Antidiabetic Activity
Research into the antidiabetic properties of related compounds has been conducted. Lalpara et al. (2021) synthesized a series of compounds including nitrothiophene-5-carboxamides and evaluated them for their antidiabetic activity using in vitro assays. This highlights the potential for such compounds in the treatment of diabetes (Lalpara et al., 2021).
Organic Mass Spectrometry Studies
Ceraul et al. (1995) conducted studies using organic mass spectrometry on N-arylthiophenecarboxamides, which include compounds similar to this compound. This research provides insights into the molecular ions and potential rearrangements, contributing to the understanding of these compounds in mass spectrometric analysis (Ceraul et al., 1995).
Novel Synthetic Approaches
Mamedov et al. (2016) developed novel synthetic approaches for compounds including oxalamides, which are structurally related to this compound. These methodologies provide new insights into the synthesis of complex organic molecules (Mamedov et al., 2016).
PET Imaging and Neuropsychiatric Disorders
García et al. (2014) explored carboxamide derivatives in PET imaging, particularly for studying serotonin receptors, which are crucial in neuropsychiatric disorders. These studies contribute to the development of imaging agents for better understanding brain chemistry and disorders (García et al., 2014).
Antibacterial and Herbicidal Activity
Kos et al. (2013) investigated the antibacterial and herbicidal activities of 3-hydroxy-N-phenylnaphthalene-2-carboxanilides, related to this compound. These compounds showed promising results against various bacterial strains and in inhibiting photosynthetic electron transport (Kos et al., 2013).
Eigenschaften
IUPAC Name |
N-(2-methoxy-5-nitrophenyl)-5-nitrothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O6S/c1-21-9-3-2-7(14(17)18)6-8(9)13-12(16)10-4-5-11(22-10)15(19)20/h2-6H,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYAOOVEIHPMFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=C(S2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3,4-dimethylphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2479185.png)
![N-[(3,5-Difluorophenyl)methyl]cyclopropanamine;hydrochloride](/img/structure/B2479186.png)
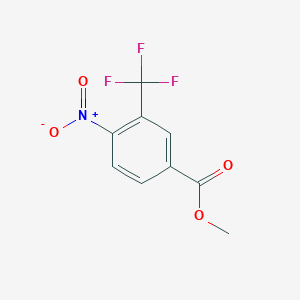
![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2479191.png)
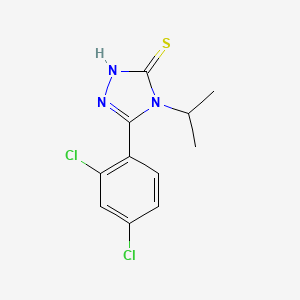
triazin-4-one](/img/structure/B2479193.png)
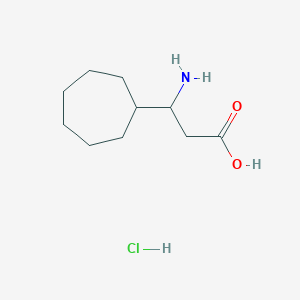
![4-(diethylsulfamoyl)-N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2479195.png)
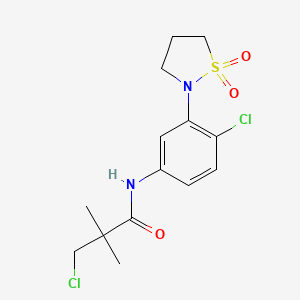
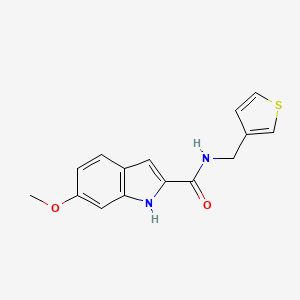
![N-(2,5-dimethylphenyl)-2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2479201.png)
![N-(4-butylphenyl)-2-[1-(2,4-dimethoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2479203.png)
![1-(4-Fluorophenyl)-4-(4-(5-methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)piperazin-1-yl)butane-1,4-dione](/img/structure/B2479204.png)

